REACTION_CXSMILES
|
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.[Cl:11][C:12]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]Br.C(Br)C.[Br-]>>[Cl:11][C:12]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][P:1](=[O:2])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCCCCCCBr)C=CC(=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
158 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer
|
Type
|
DISTILLATION
|
Details
|
8 inch Vigreux column with condenser set for downward distillation
|
Type
|
CUSTOM
|
Details
|
The remaining reaction mixture
|
Type
|
DISTILLATION
|
Details
|
was distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
the fraction (250 g) boiling at 183°-197° C. (0.2-0.3 mm) was collected
|
Type
|
CUSTOM
|
Details
|
obtained from another run
|
Type
|
DISTILLATION
|
Details
|
redistilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCCCCCCP(OCC)(OCC)=O)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |